7-Methyl-gdp

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

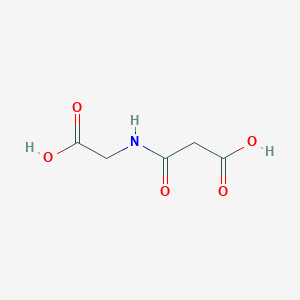

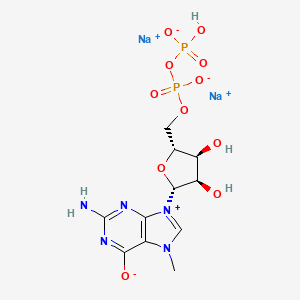

7-Methylguanosine 5’-diphosphate, commonly referred to as 7-Methyl-gdp, is a modified nucleotide that plays a crucial role in the regulation of messenger RNA (mRNA) stability and translation in eukaryotic cells. It is derived from the decapping of mRNA by the Dcp2 enzyme during the 5’-3’ mRNA decay pathway . This compound is essential for studying the structure, functions, and metabolism of mRNA 5’-cap structures .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 7-Methylguanosine 5’-diphosphate can be synthesized using various methods, including enzymatic, chemical, and chemo-enzymatic approaches. One notable method involves the use of solid-phase chemistry, where the capping reaction is performed on solid support after automated RNA assembly . The capping reaction is efficiently carried out between a 5’-phosphoroimidazolide RNA anchored on the support and 7-Methylguanosine 5’-diphosphate in dimethylformamide (DMF) in the presence of zinc chloride .

Industrial Production Methods: Industrial production of 7-Methylguanosine 5’-diphosphate typically involves large-scale preparation using solid-phase chemistry. This method allows for the production of high-purity 7-Methylguanosine 5’-diphosphate RNA in substantial quantities, making it a valuable research tool .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Methylguanosine 5’-diphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s structure and function in mRNA cap structures.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of 7-Methylguanosine 5’-diphosphate include dimethylformamide (DMF), zinc chloride, and various methylating agents . The reactions are typically carried out under mild conditions to preserve the integrity of the compound.

Major Products Formed: The major products formed from the reactions involving 7-Methylguanosine 5’-diphosphate include various cap analogs, such as 7-Methylguanosine 5’-triphosphate and trimethylguanosine . These analogs are valuable for studying mRNA translation and stability.

Applications De Recherche Scientifique

7-Methylguanosine 5’-diphosphate has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the structure, functions, and metabolism of mRNA 5’-cap structures . Additionally, it serves as a valuable tool in elucidating molecular mechanisms of cap-regulated cellular processes, such as protein translation initiation, pre-mRNA splicing, RNA intracellular transport, mRNA turnover, and cap-dependent translation inhibition by microRNAs .

Mécanisme D'action

The mechanism of action of 7-Methylguanosine 5’-diphosphate involves its role in the regulation of mRNA stability and translation. The compound recognizes and binds the 7-methylguanosine-containing mRNA cap during an early step in the initiation of protein synthesis . This binding facilitates ribosome binding by inducing the unwinding of the mRNA, thereby promoting efficient translation . Additionally, the cap structure protects mRNA from degradation by 5’-exonucleases and ensures its recognition by eukaryotic translation initiation factor 4E (eIF4E) .

Comparaison Avec Des Composés Similaires

7-Methylguanosine 5’-diphosphate is often compared with other cap analogs, such as 7-Methylguanosine 5’-triphosphate and trimethylguanosine . These compounds share similar structures and functions but differ in their methylation patterns and biological roles. For example, trimethylguanosine is commonly found in small nuclear RNAs (snRNAs) and plays a role in RNA splicing . The unique structure of 7-Methylguanosine 5’-diphosphate makes it particularly valuable for studying mRNA cap structures and their regulatory functions.

Conclusion

7-Methylguanosine 5’-diphosphate is a crucial compound in the study of mRNA stability and translation Its unique structure and properties make it a valuable tool in various scientific research applications, including chemistry, biology, medicine, and industry

Propriétés

Formule moléculaire |

C11H15N5Na2O11P2 |

|---|---|

Poids moléculaire |

501.19 g/mol |

Nom IUPAC |

disodium;[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxidopurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C11H17N5O11P2.2Na/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(26-10)2-25-29(23,24)27-28(20,21)22;;/h3-4,6-7,10,17-18H,2H2,1H3,(H5-,12,13,14,19,20,21,22,23,24);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |

Clé InChI |

VSMXIKIFPKDZJA-IDIVVRGQSA-L |

SMILES isomérique |

CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |

SMILES canonique |

CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3S)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea](/img/structure/B11937455.png)

![cyclopentyl (2R)-2-[[(2S)-2-[(1R)-2-(hydroxyamino)-1-methoxy-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate](/img/structure/B11937482.png)

![[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B11937488.png)

![1-Chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide](/img/structure/B11937495.png)

![6-ethyl-5-[(4-methoxycyclohexyl)amino]-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrazine-2-carboxamide](/img/structure/B11937539.png)